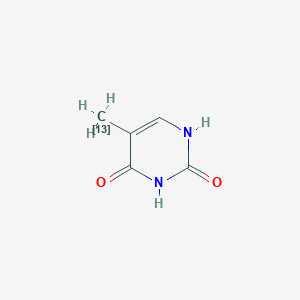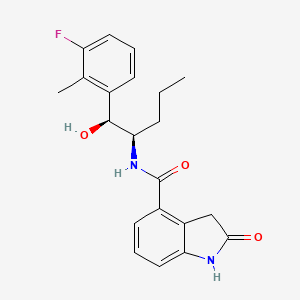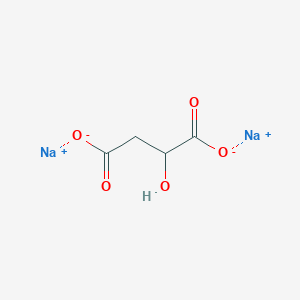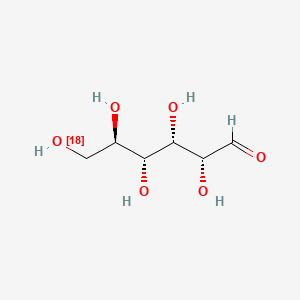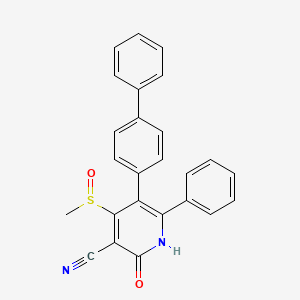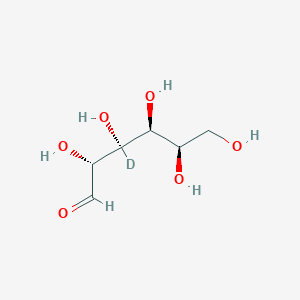
D-Galactose-d1-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose-d1-2, also known as D-(+)-Galactose-d1-2, is a deuterium-labeled derivative of D-Galactose. D-Galactose is a natural aldohexose and a C-4 epimer of glucose. It is an abundant carbohydrate monomer found in nature, present in macroalgae, plants, and dairy wastes . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Galactose-d1-2 involves the incorporation of deuterium into D-Galactose. One common method is the Vorbrüggen method, which is used to prepare nucleosides derived from various sugars, including D-Galactose . This method involves the use of specific reagents and conditions to achieve the desired deuterium labeling.
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation and enzyme-catalyzed conversion. These processes utilize galactose-rich biomass, such as macroalgae and dairy wastes, to produce D-Galactose, which is then labeled with deuterium . The fermentation process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: D-Galactose-d1-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include galactose oxidase, which oxidizes D-Galactose to produce hydrogen peroxide . Other reagents include β-galactosidase, which hydrolyzes lactose to yield D-Galactose and D-Glucose .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions produce hydrogen peroxide, while hydrolysis reactions yield D-Galactose and D-Glucose .
Scientific Research Applications
D-Galactose-d1-2 has numerous scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a tracer for quantitation during drug development . In biology, it is employed in studies involving metabolic pathways and enzyme kinetics . In medicine, this compound is used to induce cellular senescence and oxidative stress in research on aging and related diseases . In industry, it is utilized in the production of low-calorie sweeteners and biofuels .
Mechanism of Action
The mechanism of action of D-Galactose-d1-2 involves its interaction with specific cellular receptors and metabolic pathways. For example, D-Galactose is known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and reducing the activity of antioxidant enzymes . This leads to cellular damage and senescence, making it a valuable tool in aging research .
Comparison with Similar Compounds
D-Galactose-d1-2 is similar to other deuterium-labeled sugars, such as D-Glucose-d1-2 and D-Fructose-d1-2. its unique properties, such as its specific labeling and metabolic behavior, make it distinct . This compound is particularly useful in studies involving the Leloir pathway, where it is converted into glucose-1-phosphate before being metabolized .
List of Similar Compounds:- D-Glucose-d1-2
- D-Fructose-d1-2
- D-Tagatose
- L-Arabinose
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-3-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i5D |
InChI Key |
GZCGUPFRVQAUEE-HVUJIVHCSA-N |
Isomeric SMILES |
[2H][C@@]([C@H](C=O)O)([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


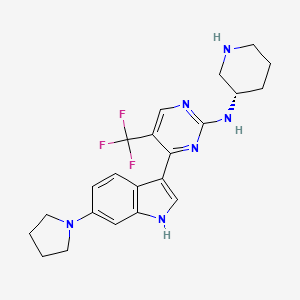
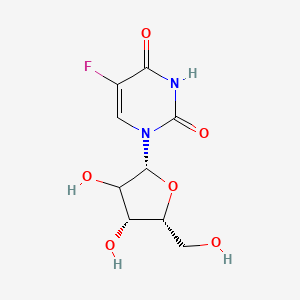
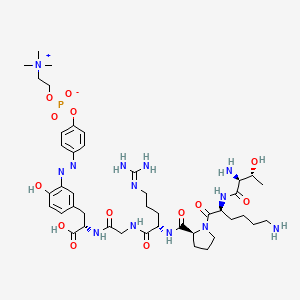
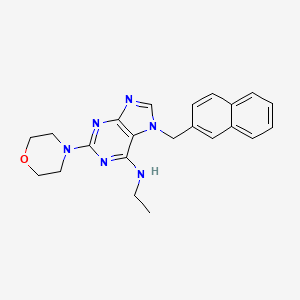
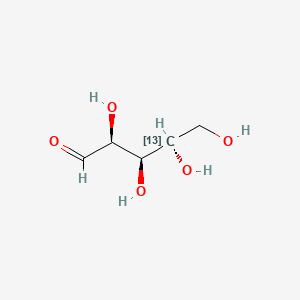
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)

